molecular formula C20H23NO2 B5512617 1-[(4-biphenylyloxy)acetyl]azepane

1-[(4-biphenylyloxy)acetyl]azepane

Cat. No. B5512617
M. Wt: 309.4 g/mol
InChI Key: CLJXCFWIIAIMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Azepanes and their derivatives, including compounds like "1-[(4-biphenylyloxy)acetyl]azepane", are synthesized through methods involving the ring expansion of either five or six-membered compounds. Techniques such as thermal, photochemical, and microwave irradiation are employed in the synthesis of different derivatives of azepine, azepinone, azepane, etc. These processes demonstrate a wide range of methodological diversity in creating azepane-based motifs, crucial for drug discovery and development of new therapeutic agents (Kaur et al., 2021).

Molecular Structure Analysis

The molecular structure of "this compound" is defined by the azepane ring, a seven-membered heterocycle containing nitrogen, and a biphenylyloxy acetyl moiety. This structure contributes to a high degree of structural diversity and pharmacological properties. Azepane-based compounds are known for their wide range of therapeutic applications, underlining the importance of the structural arrangement in determining biological activity (Zha et al., 2019).

Chemical Reactions and Properties

"this compound" undergoes various chemical reactions characteristic of azepane derivatives. These reactions include transformations through nucleophilic substitutions, electrophilic additions, and more, reflecting the compound's reactive versatility. The azepane ring can partake in reactions that modify its structure and lead to the synthesis of new compounds with potential biological activities. The chemical properties of azepanes are influenced by the nitrogen atom in the ring, which can participate in hydrogen bonding and act as a nucleophile (Abdurakhmanova et al., 2018).

Future Directions

Research in the field of azepane derivatives is ongoing, with a focus on developing new synthetic strategies and exploring their biological properties . Future research on “1-[(4-biphenylyloxy)acetyl]azepane” would likely follow these trends.

properties

IUPAC Name

1-(azepan-1-yl)-2-(4-phenylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(21-14-6-1-2-7-15-21)16-23-19-12-10-18(11-13-19)17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJXCFWIIAIMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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